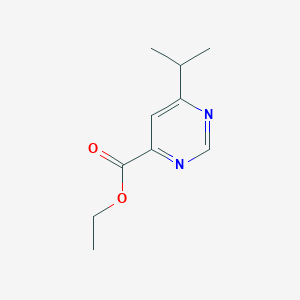

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Descripción general

Descripción

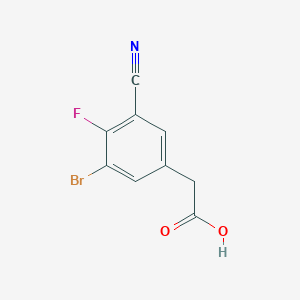

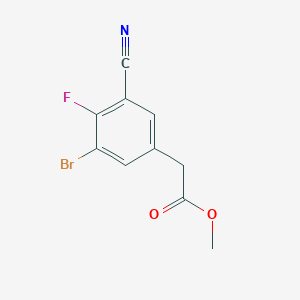

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. It is closely related to ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves various synthetic approaches . For instance, one method involves the use of phosphorus oxychloride in a reflux process . Another approach involves the condensation of 2-amino-5-iodopyrimidine with ethyl bromopyruvate to form a 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate intermediate, which is then subjected to a Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3 . This indicates that the molecule consists of a pyrimidine ring substituted with an ethyl group, a propan-2-yl group, and a carboxylate group. Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas due to its air sensitivity . The compound has a molecular weight of 194.23 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Covalent Hydration

Ethyl 4-oxopyrimido[1,6-α]pyrimidine-3-carboxylates were prepared via thermal cyclization, demonstrating the formation of stable covalent hydrates under specific conditions. This highlights the compound's potential in the synthesis of complex pyrimidine derivatives, influenced by substituent electronic characteristics (Matsumoto, Sogo, & Minami, 1980).

Antimicrobial Evaluation

The utility of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives was explored, including antimicrobial evaluation of the synthesized products. This application underscores the compound's relevance in developing potential antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Novel Pyrido and Thieno Derivatives

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate's role in creating novel pyrido and thieno derivatives highlights its versatility in synthesizing complex heterocyclic compounds, which could have various pharmaceutical and material science applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Microwave-mediated Synthesis

The compound's reactivity under microwave irradiation and solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines demonstrates an efficient pathway for synthesizing pyrimidine derivatives, offering advantages in green chemistry and reaction efficiency (Eynde, Hecq, Kataeva, & Kappe, 2001).

Nonlinear Optical Properties

The significance of pyrimidine derivatives in nonlinear optics (NLO) fields, especially those derived from ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate, indicates their potential in optoelectronic applications. The study provides a comparison between theoretical and experimental analyses, suggesting these compounds' effectiveness in NLO applications (Hussain et al., 2020).

Direcciones Futuras

The future directions for research on Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .

Propiedades

IUPAC Name |

ethyl 6-propan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-5-8(7(2)3)11-6-12-9/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUSFCIXTCUYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)

![Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484536.png)

![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)

![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)

![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)

![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)